molecular formula C17H13NO2 B14626538 1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- CAS No. 58867-43-9

1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl-

Cat. No.: B14626538
CAS No.: 58867-43-9
M. Wt: 263.29 g/mol
InChI Key: JNWURRGBROLASV-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with methyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- typically involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under acidic conditions . The reaction conditions often include the use of a catalytic amount of iron (III) chloride in water, allowing for the formation of N-substituted pyrroles under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields .

Properties

CAS No.

58867-43-9

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-methyl-1,5-diphenylpyrrole-2,3-dione

InChI

InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)18(17(20)16(12)19)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

JNWURRGBROLASV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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